3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Overview
Description
“3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde” is a chemical compound with the molecular formula C11H11FO2 . It has a molecular weight of 194.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Application in BODIPY Synthesis
3-Furancarbaldehydes, a category that includes 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde, have been utilized in the synthesis of meso-substituted BODIPY species. This synthesis process, involving solvent-dependent C–Br and C–N bond formation, highlights the unique reactivity of the 3-furancarbaldehyde moiety (Singh et al., 2012).
Structural and Optical Properties
The structural and optical properties of this compound were explored through molecular docking studies, suggesting its potential as a phosphodiesterase inhibitor. The study emphasized the significance of the fluorine atom and the carbonyl group in the compound’s binding mechanism (Mary et al., 2015).
Antioxidant Activity
The derivatives of 4-Fluorobenzaldehyde, closely related to 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde, have shown promising antioxidant activities. This indicates a potential for biomedical applications where oxidative stress plays a significant role (El Nezhawy et al., 2009).
Antimicrobial Activity
A study involving Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 3-furancarbaldehydes, demonstrated notable antimicrobial activity. This suggests the compound’s utility in developing antimicrobial agents (Hamed et al., 2020).
Synthesis and Characterization
The compound has been involved in the synthesis of various pyrazoline structures. The crystal structures of these derivatives were characterized, underscoring the compound’s utility in advancing organic chemistry and material science (Loh et al., 2013).
Applications in Nonlinear Optics
The first hyperpolarizability of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a derivative, has been studied for its potential role in nonlinear optics. This highlights the compound's relevance in advanced optical and electronic applications (Mary et al., 2015).
Cytotoxicity and DNA Interaction
Copper complexes of thiosemicarbazone derivatives, including 4-(p-fluorophenyl)thiosemicarbazone, exhibited significant in vitro cytotoxic activity and DNA-binding capabilities. This opens pathways for the compound's use in anticancer research (Saswati et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)oxolane-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKGNBPMWWCKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228850 | |
Record name | 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde | |
CAS RN |
1060817-44-8 | |
Record name | 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)tetrahydro-3-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.